Farnesiferol A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Cancer Properties

Studies suggest that Farnesiferol A possesses anti-cancer properties. It has been shown to inhibit the proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including those from breast, prostate, and colon cancers. [, ] The mechanisms underlying these effects are still under investigation, but they may involve the modulation of cell cycle progression, inhibition of angiogenesis (formation of new blood vessels), and interference with signaling pathways crucial for cancer cell survival. [, ]

Anti-Inflammatory Activity

Farnesiferol A has also demonstrated anti-inflammatory properties in various in vitro and in vivo models. Studies suggest that it can suppress the production of inflammatory mediators, including cytokines and inflammatory enzymes, thereby reducing inflammation. [, ] This suggests its potential application in managing inflammatory diseases like arthritis, asthma, and inflammatory bowel disease.

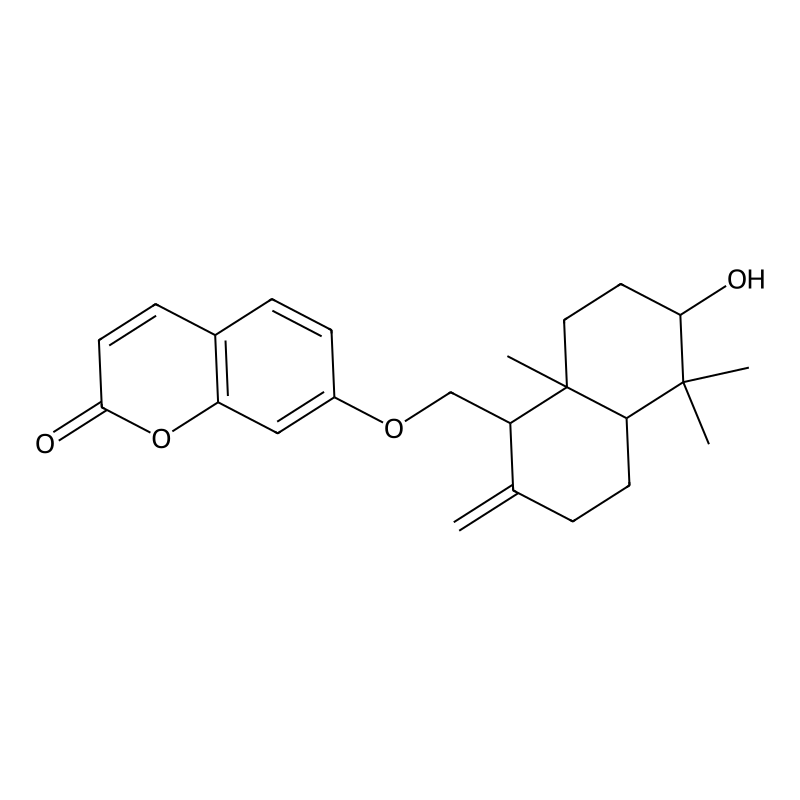

Farnesiferol A is a natural compound belonging to the class of coumarin derivatives, primarily isolated from the plant Ferula assafoetida, commonly known as asafoetida. This compound has garnered attention due to its potential therapeutic properties, particularly in cancer treatment and other biological activities. Its chemical structure is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms, specifically noted for its unique benzopyran-2-one moiety, which is crucial for its biological interactions and activities .

- Oxidation: Farnesiferol A can be oxidized to form more reactive species, which may enhance its biological activity .

- Cyclization: It can also participate in cyclization reactions that lead to the formation of related compounds .

- Substitution Reactions: The presence of hydroxyl groups allows for nucleophilic substitution reactions, which can modify its biological properties.

These reactions are essential for understanding its reactivity and potential modifications for enhanced therapeutic effects.

Farnesiferol A exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Anticancer Activity: Studies have shown that Farnesiferol A possesses significant anticancer properties, potentially through mechanisms involving oxidative stress induction and apoptosis in cancer cells .

- Antiviral Properties: Preliminary studies suggest it may also exhibit antiviral effects, although further research is necessary to elucidate the specific mechanisms involved .

- Anti-inflammatory Effects: Farnesiferol A has been implicated in reducing inflammation, which could be beneficial in various inflammatory diseases.

The synthesis of Farnesiferol A can be achieved through several methods:

- Natural Extraction: It is primarily obtained from Ferula assafoetida through solvent extraction methods followed by chromatographic purification techniques .

- Total Synthesis: Synthetic approaches have been developed, including biogenetic-type cyclization methods that utilize precursor compounds derived from natural sources. These methods allow for the production of both enantiomers of Farnesiferol A .

Farnesiferol A has potential applications in various fields:

- Pharmaceuticals: Due to its anticancer and antiviral properties, it could be developed into therapeutic agents for treating cancers and viral infections.

- Cosmetics: Its anti-inflammatory properties may also make it suitable for use in cosmetic formulations aimed at reducing skin inflammation or irritation.

- Nutraceuticals: As a natural compound with health benefits, it could be incorporated into dietary supplements.

Research on the interactions of Farnesiferol A with biological targets has revealed significant insights:

- Kinase Inhibition: Molecular docking studies suggest that Farnesiferol A can bind to ATP-binding sites of key kinases like Src and Focal Adhesion Kinase (FAK), potentially inhibiting their activity. This inhibition may contribute to its anticancer effects by disrupting cell signaling pathways involved in proliferation and survival .

- Oxidative Stress Modulation: Farnesiferol A appears to modulate oxidative stress levels within cells, enhancing reactive oxygen species production which is linked to apoptosis in cancer cells .

Farnesiferol A shares structural similarities with several other compounds that belong to the coumarin family and sesquiterpenoids. Here are some notable comparisons:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Farnesiferol B | Ferula assafoetida | Anticancer, anti-inflammatory | Exhibits different binding affinities compared to Farnesiferol A |

| Farnesiferol C | Ferula assafoetida | Induces apoptosis in cancer cells | Stronger antiangiogenic properties |

| Galbanic Acid | Ferula assafoetida | Cytotoxic effects on cancer cells | Known for anti-angiogenic actions |

Farnesiferol A is unique due to its specific interactions with kinase enzymes and its distinct chemical structure that may confer unique biological activities not found in its analogs.